molecular formula C13H16ClNO4 B1436652 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid CAS No. 886362-04-5

2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid

Cat. No. B1436652
CAS RN: 886362-04-5
M. Wt: 285.72 g/mol
InChI Key: XCSUEKNXBQVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It is a monoprotected derivative of DAP .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the synthesis process is reported to be 95% . The synthesis process involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound . The crystal structure of a related compound has been determined, providing further insights into the structure of this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group in these reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound .

Scientific Research Applications

Quantitative Analysis of tert-Butyloxycarbonyl Group

S. Ehrlich-Rogozinski demonstrated a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, showcasing its importance in peptide synthesis and modification processes (Ehrlich-Rogozinski, 1974).

Synthesis of Key Amino Acid Fragments

Efforts towards synthesizing microsporin B highlighted the preparation of unusual amino acid residues as key fragments, utilizing tert-butoxycarbonyl protection to enable further peptide synthesis (Swaroop et al., 2014).

Polymorphism in Protected Dipeptides

Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester explored polymorphic forms and their implications for peptide structure, indicating the compound's utility in understanding peptide conformational behavior (Gebreslasie et al., 2011).

Amino Acid-Based Polyacetylenes

A study by Guangzheng Gao et al. focused on synthesizing and polymerizing novel amino acid-derived acetylene monomers, showcasing the tert-butoxycarbonyl group's role in developing new polymeric materials with unique properties (Gao et al., 2003).

Novel Tert-Butoxycarbonylation Reagent

Yukako Saito et al. introduced a new tert-butoxycarbonylation reagent for chemoselective protection of amines, phenols, and carboxylic acids, further expanding the toolkit available for organic synthesis and modification of bioactive molecules (Saito et al., 2006).

properties

IUPAC Name

5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSUEKNXBQVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654381
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid

CAS RN

886362-04-5
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.